molecular formula C7H5ClFNO B034766 3-Chloro-2-fluorobenzamide CAS No. 104326-94-5

3-Chloro-2-fluorobenzamide

Cat. No.: B034766
CAS No.: 104326-94-5
M. Wt: 173.57 g/mol
InChI Key: KGTCFPJGIYHDRZ-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzamide: is an organic compound with the molecular formula C₇H₅ClFNO and a molecular weight of 173.57 g/mol It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at the third and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-2-fluorobenzamide typically involves the following steps:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-2-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Reduction: Formation of 3-chloro-2-fluoroaniline

Scientific Research Applications

Chemistry:

3-Chloro-2-fluorobenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of more complex molecules with potential biological activity .

Biology and Medicine:

In medicinal chemistry, this compound derivatives have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of both chlorine and fluorine atoms enhances the compound’s ability to interact with biological targets, improving its efficacy and selectivity .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of 3-chloro-2-fluorobenzamide and its derivatives depends on their specific biological targets. For example, as enzyme inhibitors, these compounds may bind to the active site of the enzyme, blocking its activity and preventing the substrate from binding. The presence of chlorine and fluorine atoms can enhance binding affinity through halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzamide
  • 2-Chloro-3-fluorobenzamide
  • 3-Chloro-2-bromobenzamide

Comparison:

Compared to its analogs, 3-chloro-2-fluorobenzamide exhibits unique properties due to the specific positioning of the chlorine and fluorine atoms. This positioning can influence the compound’s reactivity, stability, and biological activity. For instance, the presence of fluorine at the ortho position relative to the amide group can enhance the compound’s lipophilicity and metabolic stability, making it a more attractive candidate for drug development .

Properties

IUPAC Name

3-chloro-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCFPJGIYHDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333731
Record name 3-Chloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104326-94-5
Record name 3-Chloro-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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